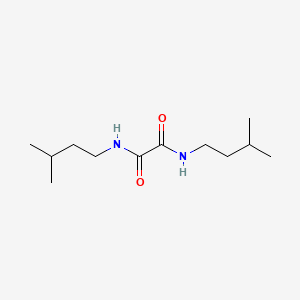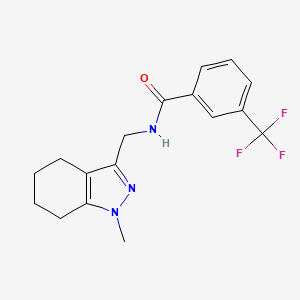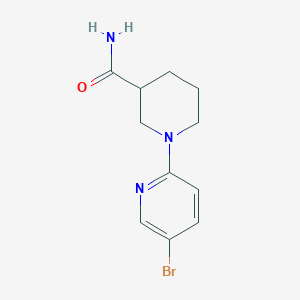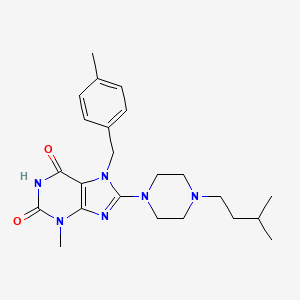![molecular formula C10H17N5 B2864702 6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane CAS No. 2168445-77-8](/img/structure/B2864702.png)
6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane” is a compound that belongs to the class of triazole derivatives . Triazole derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This makes them a subject of interest in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of triazole derivatives involves the design and characterization of compounds using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . The exact synthesis process for “6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of “6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane” is characterized by the presence of a triazole ring, which is a five-membered ring with three nitrogen atoms . The exact molecular structure is not provided in the available resources.Scientific Research Applications
Antiviral Research
Triazole derivatives, such as the ones mentioned, have shown promise in antiviral research. They can be designed to inhibit viral replication by targeting specific proteins involved in the virus life cycle . For instance, certain triazole compounds have demonstrated effectiveness against influenza A and other RNA viruses by inhibiting viral entry or replication .
Anticancer Activity
The structural motif of triazoles is often found in compounds with anticancer properties. These compounds can interfere with the proliferation of cancer cells, induce apoptosis, or inhibit angiogenesis . Research into triazole derivatives could lead to the development of new chemotherapeutic agents.
Anti-inflammatory Applications
Due to their ability to modulate biological pathways, triazole derivatives can serve as anti-inflammatory agents. They may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes that contribute to inflammation .
Antimicrobial Properties
The triazole ring system is known to possess antimicrobial properties, making it valuable in the development of new antibiotics. These compounds can act against a broad spectrum of bacteria and fungi, addressing the growing concern of antibiotic resistance .
Enzyme Inhibition
Triazole derivatives can act as enzyme inhibitors, targeting enzymes like cytochrome P450 or proteases. This application is crucial in drug development, as it allows for the control of metabolic pathways and the treatment of various diseases .
Agricultural Chemicals
In agriculture, triazole-based compounds are used as fungicides and growth regulators. They can protect crops from fungal infections and regulate plant growth, improving yield and quality .
Material Science
Triazoles can be utilized in material science for the development of novel materials with specific properties. They can be incorporated into polymers or coatings to enhance durability, resistance to degradation, or conductivity .
Neurological Disorders
Research has indicated that triazole derivatives may have therapeutic potential in treating neurological disorders. They can modulate neurotransmitter systems or protect neuronal cells from damage, which is beneficial in conditions like Alzheimer’s disease or epilepsy .
Mechanism of Action
Triazole derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Future Directions
The future directions for “6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane” and similar compounds involve further exploration of their neuroprotective and anti-inflammatory properties . The inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway suggests that these compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
6-methyl-8-(5-methyl-1H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-7-12-9(14-13-7)8-3-15(2)6-10(8)4-11-5-10/h8,11H,3-6H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNHFKDTBUAHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CN(CC23CNC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Oxetan-3-ylamino)methyl]benzonitrile](/img/structure/B2864620.png)




![N-[(3,5-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2864626.png)





![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2864636.png)

